molecular formula C13H22N4O3 B1482077 tert-butyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate CAS No. 2098016-81-8

tert-butyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate

Cat. No.: B1482077
CAS No.: 2098016-81-8
M. Wt: 282.34 g/mol
InChI Key: TTYQSOUWCBJVKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring substituted with a triazole moiety and a tert-butyl ester group

Preparation Methods

The synthesis of tert-butyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.

    Introduction of the triazole moiety: The triazole ring is introduced via a click chemistry reaction, often involving azide and alkyne precursors.

    Hydroxymethylation: The hydroxymethyl group is added through a hydroxymethylation reaction.

    Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate to form the tert-butyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

tert-Butyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The triazole ring can undergo reduction reactions under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxymethyl group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The triazole moiety can form coordination complexes with metal ions, influencing enzymatic activity. The piperidine ring may interact with neurotransmitter receptors, modulating their function. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to tert-butyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate include:

The uniqueness of this compound lies in its combination of the triazole and piperidine moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 3-[4-(hydroxymethyl)triazol-1-yl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O3/c1-13(2,3)20-12(19)16-6-4-5-11(8-16)17-7-10(9-18)14-15-17/h7,11,18H,4-6,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTYQSOUWCBJVKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-butyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-butyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-butyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate
Reactant of Route 6
tert-butyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.